molecular formula C₁₇H₁₇N₃O₈S B057775 Cefuracetime CAS No. 39685-31-9

Cefuracetime

Cat. No. B057775
CAS RN: 39685-31-9
M. Wt: 423.4 g/mol
InChI Key: YBHZVPYSEUQIII-MKHSIZEZSA-N
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Description

Cefuroxime is a broad-spectrum cephalosporin antibiotic with increased stability to β-lactamases, extending its antibacterial spectrum against many organisms resistant to other cephalosporins. It shows activity against a wide range of gram-positive and gram-negative bacteria, including strains resistant to other antibiotics due to its β-lactamase stability (O'callaghan et al., 1976).

Synthesis Analysis

Cefuroxime synthesis from 7-aminocephalosporanic acid (7-ACA) involves a four-step process yielding cefuroxime sodium with improved efficiency and environmental friendliness. Key steps include acylation, hydrolysis, carbamoylation, and salt formation, achieving an overall yield of 42-46.6% (Liu Dong-zhi, 2007; N. K. Tan et al., 2018).

Molecular Structure Analysis

The molecular structure of cefuroxime is crucial for its stability and activity. Its β-lactam core is resistant to many β-lactamases, and the specific side chains contribute to its broad antibacterial spectrum. Advanced spectroscopic methods, such as NMR and MS, confirm the structure of synthesized cefuroxime compounds, underscoring the importance of precise structural characterization in its synthesis process (Liu Dong-zhi, 2007).

Chemical Reactions and Properties

Cefuroxime's resistance to β-lactamase degradation is a key chemical property, enabling its effectiveness against β-lactamase-producing pathogens. The compound's stability in the presence of β-lactamases enlarges its antibacterial spectrum, making it effective against organisms resistant to other cephalosporins. Additionally, the synthesis process highlights the compound's chemical reactivity, particularly in steps involving acylation and carbamoylation (O'callaghan et al., 1976).

Physical Properties Analysis

Cefuroxime's physical properties, such as solubility and stability, are integral to its pharmacological efficacy. Research on cefuroxime's solubility in various solvents and its stability under different conditions is essential for optimizing its formulation and storage. For instance, the study of cefuroxime sodium purity and potency through high-performance liquid chromatography provides insights into its physical characteristics relevant for pharmaceutical applications (P. A. Coomber et al., 1982).

Chemical Properties Analysis

The chemical properties of cefuroxime, including its reactivity and interaction with bacterial targets, underlie its antibacterial activity. The compound's mode of action involves binding to penicillin-binding proteins and inhibiting cell wall synthesis, leading to bacterial cell death. Studies investigating the oxidation of cefuroxime and its interaction with other compounds provide detailed insights into its chemical behavior and how it can be leveraged for enhanced antibacterial action (A. Khan et al., 2013).

Scientific Research Applications

  • Recent Applications in CEC : This review summarizes research on capillary electrochromatography (CEC) published between May 2005 and May 2007, highlighting its application in biochemical and pharmaceutical studies. It also discusses trends in separation science that may increase the applicability of CEC, including 2-D separation systems and the application of nano- and microfluidic devices in separations (Huo & Kok, 2008).

  • Detection of Novel Carbohydrate-Related Compounds in Aqueous Samples Using a Capillary Electrophoretic Profiling Method : This research extended an existing capillary electrophoresis (CE) method for determining mono- and disaccharides to include alternative carbohydrate compounds. The method was validated for determining analyte concentrations in complex matrices and evaluating carbohydrate composition (Kaijanen et al., 2015).

  • Application of CE–ICP–MS and CE–ESI–MS in Metalloproteomics : This paper reviews the use of capillary electrophoresis (CE) with inductively coupled plasma mass spectrometry (ICP–MS) and electrospray ionisation mass spectrometry (ESI–MS) in metalloproteomics. It discusses the challenges and limitations of mass spectrometry hyphenated to CE and its potential and limitations in biochemical speciation analysis (Prange & Pröfrock, 2005).

  • Mass Spectrometry and NMR Spectroscopy Modern High-End Detectors for High Resolution Separation Techniques

    : This article discusses the use of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) combined with mass spectrometers (MS) or nuclear magnetic resonance (NMR) spectrometers in natural product research. These techniques are essential for the identification, authentication, distribution, and quantification of constituents in biological materials (Seger, Sturm, & Stuppner, 2013).

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)/b19-11-/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHZVPYSEUQIII-DYJQDLSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043307
Record name Cefuracetime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefuracetime

CAS RN

39685-31-9
Record name Cefuracetime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39685-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefuracetime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039685319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefuracetime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefuracetime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFURACETIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69EA18270
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
E Molina, HG Díaz, MP González… - Journal of chemical …, 2004 - ACS Publications
A novel application of TOPological Substructural MOlecular DEsign (TOPS-MODE) was carried out in antibacterial drugs using computer-aided molecular design. Two series of …
Number of citations: 81 pubs.acs.org
IKM Morton - 1999 - Springer
C6-hexamethonium bromide. C 1656-c1ometacin. C 5720-carprofen. C 34647Ba-baclofen. C 4S401-halometasone. CabaserTM-cabergoline. cabergoline [BAN INN](Cabaser™; …
Number of citations: 0 link.springer.com
Z Wang - 2023 - books.google.com
This new volume provides the most updated information about beta-lactams relating to both the pharmaceutical industry and synthetic chemistry. It provides the antibiotic activities as …
Number of citations: 2 books.google.com
J Lin - 2017 - dash.harvard.edu
Electronic health records (EHR) and insurance claims databases have been considered cost-effective data sources for conducting comparative effectiveness research (CER) in routine …
Number of citations: 0 dash.harvard.edu
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
A McCullough, A Scott, C Macindoe, J Clark… - Cochrane Database of …, 2016 - ora.ox.ac.uk
This is a protocol for a Cochrane Review (Intervention). The objectives are as follows: To quantify the incidence of any reported adverse event in patients taking cephalosporins …
Number of citations: 1 ora.ox.ac.uk
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
R Blackburn
Number of citations: 2

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